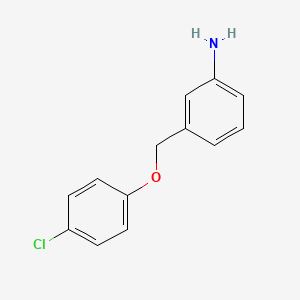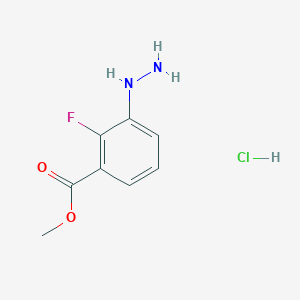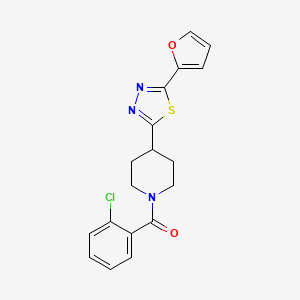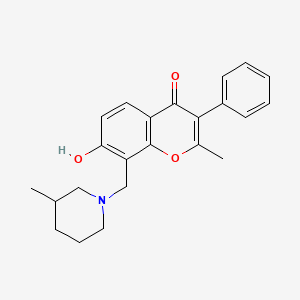![molecular formula C24H20Cl3N3O2S B2434105 3-(2-chlorobenzyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine CAS No. 866144-96-9](/img/structure/B2434105.png)
3-(2-chlorobenzyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinazolinimine derivative. Quinazolinimines are a class of compounds that contain a quinazoline core, which is a bicyclic system made up of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms . The compound also contains chlorobenzyl and dichlorobenzyl groups, which are benzene rings substituted with chlorine atoms and a methyl group .
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclization of Quinazolines
Quinazoline derivatives demonstrate diverse reactivities in synthesis and heterocyclization processes. For instance, reactions with halogens or chalcogen tetrahalides lead to various structurally unique products, including fused thiazole rings and dihydroquinazolinium derivatives (Bakhteeva, Kim, & Sharutin, 2020).
Quinazolinium Derivatives as Antitumor Agents
Certain quinazolinium derivatives have been synthesized as analogs of potent antitumor benzo[c]phenanthridine alkaloids. These compounds have shown significant potential in cancer research (Phillips & Castle, 1980).
Intramolecular Electrophilic Cyclization
In the synthesis of functionalized dihydroquinazolinones, reactions with halogens and other agents lead to a variety of products with potential applications in pharmaceuticals (Kut, Onysko, & Lendel, 2020).
Antiviral Activity
Quinazolinium derivatives have been evaluated for their antiviral activity, particularly against DNA and RNA viruses. Some compounds exhibit significant antiviral properties at concentrations non-toxic to host cell cultures (Gütschow, Tonew, & Leistner, 1995).
Selective Cytotoxic Effect on Cancer Cells
A new family of 4(3H)quinazolinimines has been synthesized and tested for cytotoxic effects on cancer cell lines, particularly leukemia cells. These compounds are noted for their high cytotoxicity and apoptosis-inducing mechanisms (Becerra et al., 2017).
Inhibitory Activity of Quinazolines
Quinazolines serve as important compounds in drug development, with applications ranging from treating proliferative diseases to inhibiting protein kinases. Some quinazolines have shown significant inhibitory activity against enzymes and are used in treating conditions like lung cancer (Őrfi et al., 2004).
Antimalarial Drug Development
Quinazoline derivatives have been synthesized and evaluated for their antimalarial activity. One notable compound, SSJ-717, exhibits promising antimalarial drug lead potential (Mizukawa et al., 2021).
Direcciones Futuras
The future directions for research on this compound would depend on its intended use and properties. For example, if this compound were a drug, future research might focus on improving its efficacy or reducing its side effects. Unfortunately, without more information, it’s difficult to predict specific future directions .
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[(2,4-dichlorophenyl)methylsulfanyl]-6,7-dimethoxyquinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl3N3O2S/c1-31-21-10-17-20(11-22(21)32-2)29-24(33-13-15-7-8-16(25)9-19(15)27)30(23(17)28)12-14-5-3-4-6-18(14)26/h3-11,28H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAWHEHZRFKIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2434025.png)
![3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2434026.png)

![1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2434028.png)




![N-(2-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2434040.png)



![6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2434045.png)
